Bismuth-212
Description
Structure
2D Structure
Properties
CAS No. |
14913-49-6 |
|---|---|
Molecular Formula |
Bi |
Molecular Weight |
211.99129 g/mol |
IUPAC Name |
bismuth-212 |
InChI |
InChI=1S/Bi/i1+3 |
InChI Key |
JCXGWMGPZLAOME-AKLPVKDBSA-N |
SMILES |
[Bi] |
Isomeric SMILES |
[212Bi] |
Canonical SMILES |
[Bi] |
Synonyms |
212Bi radioisotope Bi-212 radioisotope Bismuth-212 |
Origin of Product |
United States |
Nuclear Physics and Decay Characteristics of Bismuth 212
Nuclear Structure and Isotopic Considerations of Bismuth-212
This compound is a radioisotope of the element Bismuth, characterized by an atomic nucleus containing 83 protons and 129 neutrons, which results in a mass number of 212. chemlin.org Its atomic mass is approximately 211.991286026 atomic mass units. jaea.go.jp This isotope is a member of the actinide decay chain, specifically as an intermediate product in the Thorium-232 decay series. It is formed through the beta decay of Lead-212 (²¹²Pb). chemlin.orgti.com
This compound has a ground state with a spin and parity of 1(-). jaea.go.jp There is also a known metastable state, Bismuth-212m1, with a spin and parity of (9-). jaea.go.jpchemlin.org The nuclide is isobaric with other nuclei of mass number 212, including Thallium-212, Polonium-212, and Radon-212, and isotonic with nuclei sharing the same neutron number of 129. chemlin.org
This compound Decay Scheme and Pathways within the Thorium-228 Series
This compound is a significant radionuclide within the Thorium-228 decay series, which originates from the decay of Thorium-228. google.comnih.gov this compound itself decays with a half-life of 60.55 minutes. kaeri.re.kr A notable feature of its decay is the presence of a branched pathway. wikipedia.orgbritannica.com It undergoes both alpha and beta-minus decay, leading to two different daughter nuclides. britannica.comstackexchange.com This dual decay mechanism is a point of significant interest in nuclear physics. csparkresearch.in The decay ultimately terminates at the stable isotope Lead-208. wikipedia.orgstackexchange.com
The Thorium-228 decay chain, which includes this compound, is crucial for understanding the radiological characteristics of naturally occurring thorium. lnhb.fr Radionuclides within this series, such as this compound and its daughter Thallium-208, are notable for their gamma-ray emissions. lnhb.fr
Alpha Emission Energetics and Branching Ratios (e.g., decay to Polonium-212 and Thallium-208)
This compound decays via alpha emission with a branching ratio of approximately 35.94%. britannica.comlnhb.fr This process involves the ejection of an alpha particle (a helium nucleus), leading to the formation of Thallium-208. britannica.comstackexchange.com The alpha decay of this compound releases alpha particles with distinct energies, primarily at 6.05 MeV and 6.09 MeV.
The Q-value for the alpha decay of this compound is 6207.26 keV. lnhb.fr The decay populates various excited states of Thallium-208, which subsequently de-excite through gamma emission.
Beta Emission Characteristics and Daughter Nuclide Formation
The predominant decay mode for this compound is beta-minus decay, with a branching ratio of about 64.06%. britannica.comlnhb.fr In this process, a neutron in the nucleus is converted into a proton, and an electron (beta particle) and an antineutrino are emitted. vaia.com This decay transforms this compound into Polonium-212. stackexchange.comvaia.com The nuclear equation for this beta decay is:
⁸³₂₁₂Bi → ⁸⁴₂₁₂Po + ₋₁⁰e + ν̅e vaia.com
The Q-value for the beta decay is 2252.1 keV. lnhb.fr The beta decay of this compound populates several excited states of Polonium-212. Polonium-212 is extremely short-lived, with a half-life of only about 300 nanoseconds, and it rapidly decays via alpha emission to the stable Lead-208. lnhb.fr
A small fraction of the beta decay branch, approximately 0.014%, results in a process known as long-range alpha decay, leading directly to Lead-208. lnhb.fr
Associated Gamma Emissions: Implications for Research Measurement and Shielding Methodologies
The decay of this compound and its progeny is accompanied by the emission of gamma rays with a wide range of energies. lnhb.fr These gamma emissions are critical for the detection and measurement of this compound in research settings. oup.com High-resolution gamma spectrometry is a primary tool for analyzing environmental and other samples containing isotopes from the Thorium-232 decay series. oup.com
The most prominent gamma-ray energies associated with the this compound decay chain include those from the de-excitation of its daughter nuclides, Thallium-208 and Polonium-212. jaea.go.jp For instance, the decay of Thallium-208 produces a very high-energy gamma ray at 2.6 MeV, which necessitates significant shielding to minimize radiation exposure. researchgate.net The presence of these high-energy gamma rays is a key consideration in the design of shielding for facilities and experiments working with this compound or its parent radionuclides. unm.eduresearchgate.net Lead is a common shielding material due to its high density and atomic number. researchgate.net
Nuclear Spectroscopy and Excited States of this compound and its Progeny
The study of the nuclear structure of this compound and its decay products, Thallium-208 and Polonium-212, involves detailed nuclear spectroscopy. bnl.govresearchgate.net This includes measuring the energies and intensities of the emitted alpha particles, beta particles, and gamma rays to construct detailed level schemes. bnl.govbnl.gov
Research has identified several excited nuclear states in this compound. researchgate.net For example, a long-lived isomer, Bismuth-212m1, has been studied, with its excitation energy determined to be 1478(30) keV. researchgate.net The beta decay of Lead-212 populates various excited states in this compound.
The progeny of this compound also have complex level structures. The beta decay of this compound populates excited states in Polonium-212, and the alpha decay populates excited states in Thallium-208. lnhb.frbnl.gov The subsequent de-excitation of these states through gamma emission provides a wealth of spectroscopic data that helps to refine nuclear models. bnl.gov
Computational Modeling of this compound Nuclear Decay
Computational models are essential tools for understanding the complex decay of this compound. These models aim to replicate the observed decay characteristics, such as branching ratios and emission energies. researchgate.net For instance, the radioactive decay can be modeled by solving systems of ordinary differential equations, often using numerical methods like the Runge-Kutta Fourth Order method. researchgate.net
Theoretical models, such as the shell model, are used to calculate the properties of the nuclear states of this compound and its daughters. researchgate.net These calculations can predict excitation energies and decay properties, which are then compared with experimental data to test and refine the models. researchgate.net Additionally, models have been developed to predict the fate of daughter radionuclides in various chemical environments following the decay of the parent. nih.govresearchgate.net For example, mathematical models can predict the potential release of the daughter this compound from a chelating molecule after the beta decay of its parent, Lead-212. nih.gov
Data Tables
Table 1: Nuclear Properties of this compound
| Property | Value |
|---|---|
| Atomic Number | 83 |
| Mass Number | 212 |
| Neutron Number | 129 |
| Atomic Mass | 211.991286026 u jaea.go.jp |
| Half-life | 60.55 ± 0.06 minutes |
Table 2: this compound Decay Modes and Branching Ratios
| Decay Mode | Branching Ratio (%) | Daughter Nuclide |
|---|---|---|
| Beta-minus (β⁻) | 64.06 ± 0.07 britannica.comlnhb.fr | Polonium-212 (²¹²Po) stackexchange.comvaia.com |
| Alpha (α) | 35.94 ± 0.07 britannica.comlnhb.fr | Thallium-208 (²⁰⁸Tl) britannica.comstackexchange.com |
Table 3: Major Alpha and Beta Emission Energies of this compound
| Emission Type | Energy (MeV) |
|---|---|
| Alpha (α) | 6.090 |
| Alpha (α) | 6.051 |
Radionuclide Production and Generator Systems Research for Bismuth 212
Thorium-228 as a Parent Radionuclide Source for Bismuth-212 Generation
Thorium-228 (²²⁸Th), with a half-life of 1.9 years, serves as a foundational parent radionuclide for the production of this compound. thormedical.com ²²⁸Th decays to Radium-224 (²²⁴Ra), which in turn decays through a series of short-lived intermediates to produce Lead-212 (²¹²Pb), the direct parent of ²¹²Bi. osti.govnih.gov The relatively long half-life of ²²⁸Th allows for the creation of long-lasting generator systems capable of providing a continuous supply of its decay products. thormedical.comresearchgate.net
The primary source of ²²⁸Th for these generators is often derived from the decay of Uranium-232 (²³²U) or through the processing of legacy thorium materials. newswise.comsnmjournals.org For instance, the U.S. Department of Energy Isotope Program utilizes ²²⁸Th recovered from ²³²U to produce ²²⁴Ra/²¹²Pb generators. newswise.com
Radium-224/Lead-212/Bismuth-212 Generator System Development and Optimization
The most common and well-established method for producing ²¹²Bi for research and preclinical studies is the ²²⁴Ra/²¹²Pb/²¹²Bi generator system. nih.govisotopes.gov This system leverages the 3.6-day half-life of ²²⁴Ra to provide a continuous source of ²¹²Pb (half-life of 10.6 hours), which then decays to ²¹²Bi. thormedical.comgoogle.com
The fundamental design of a ²²⁴Ra/²¹²Pb/²¹²Bi generator involves immobilizing the parent ²²⁴Ra onto a solid support, typically an ion exchange resin, within a shielded column. osti.govgoogle.com The daughter products, ²¹²Pb and ²¹²Bi, can then be selectively eluted from the column as needed.
A common configuration, described in early patents and further developed over the years, involves loading a nitric acid solution containing ²²⁸Th onto a strongly basic anion exchange column. google.com This retains the ²²⁸Th while allowing the ²²⁴Ra to pass through. The separated ²²⁴Ra is then transferred to a strongly acidic cationic exchange column, which retains the ²²⁴Ra. google.com The natural radioactive decay within this second column generates ²¹²Pb and ²¹²Bi, which can be subsequently eluted for use. google.com
Oak Ridge National Laboratory (ORNL) has established production of a ²²⁴Ra/²¹²Pb generator where ²²⁴Ra is separated from its parent ²²⁸Th and loaded onto a cation resin. isotopes.gov This generator can be periodically "milked" to obtain ²¹²Pb and ²¹²Bi. isotopes.gov Another experimental generator design consists of a flask with a removable cap containing the ²²⁴Ra or ²²⁸Th source absorbed on quartz wool. nih.gov The gaseous daughter, Radon-220 (²²⁰Rn), emanates from the source and decays, depositing ²¹²Pb on the interior surface of the flask, which can then be collected. nih.gov
Ion exchange chromatography is the cornerstone of separation in ²²⁴Ra/²¹²Pb/²¹²Bi generator systems. The choice of eluent is critical for selectively separating the desired radionuclide.
In a typical setup, after ²²⁴Ra is adsorbed onto a cation exchange resin like Dowex 50Wx12, ²¹²Pb can be eluted with 2M hydrochloric acid (HCl), while ²¹²Bi can be selectively eluted with 0.75M HCl. researchgate.net Research has also shown that ²¹²Pb can be eluted from the generator in 2 M HCl, and ²¹²Bi can be eluted using 0.15 M hydroiodic acid (HI) or a mixture of 0.15 M potassium iodide (KI) and 0.1 M HCl. isotopes.gov Another study demonstrated the elution of ²¹²Bi from a Dowex 50 X12 column using a 0.5 M ammonium (B1175870) lactate (B86563) solution, which forms a negatively charged complex with bismuth, allowing it to be eluted while lead remains adsorbed. amazonaws.com
The following table summarizes various elution schemes used in ²²⁴Ra/²¹²Pb/²¹²Bi generator systems:
The long-term stability and reproducibility of elution are crucial for the clinical and research utility of ²²⁴Ra/²¹²Pb/²¹²Bi generators. Studies have been conducted to assess the performance of these generators over extended periods.
Long-term studies on generators using a bis(2-ethylhexyl) hydrogen phosphate-polytetrafluoroethylene (HDEHP-PTFE) material for the initial ²²⁴Ra separation have shown stable elution profiles for over five years. ncbj.gov.pl The breakthrough of the parent radionuclides (²²⁸Th or ²³²U) remained very low, at less than 0.005%, indicating high stability. ncbj.gov.pl The total organic carbon (TOC) in the eluted fractions was also found to be at the same level as the eluent, further confirming the stability of the generator matrix. ncbj.gov.pl
A ²²⁸Th-based generator with a single-chamber design demonstrated a stable yield of 67%–70%. snmjournals.org The consistent performance over time is a key factor in ensuring a reliable supply of ²¹²Pb and ²¹²Bi for ongoing research and therapeutic applications.
Producing "no-carrier-added" (NCA) ²¹²Bi is highly desirable for radiopharmaceutical applications, as it refers to a preparation of the radionuclide that is essentially free of its stable isotopes. This results in a higher specific activity, which is crucial for effective targeting of cancer cells.
Separation methods based on extraction chromatography have been developed to produce carrier-free ²²⁴Ra from ²³²U or ²²⁸Th sources. researchgate.net This carrier-free ²²⁴Ra can then be used in a generator to produce NCA ²¹²Pb and ²¹²Bi. For instance, after adsorbing the separated ²²⁴Ra onto a cation exchange resin, selective elution can yield high-purity, NCA products. researchgate.net
Another approach involves the separation of NCA ²¹¹At/²¹¹gPo from a bismuth target irradiated with an alpha beam, a technique that could be adapted for other bismuth isotopes. google.com While not directly for ²¹²Bi, this demonstrates the feasibility of producing high-purity bismuth radionuclides.
Reproducibility and Long-Term Operational Stability Studies of Generator Systems
Alternative Production Routes for this compound in Research Contexts
While generator systems are the primary source of ²¹²Bi, some alternative production methods have been explored in research settings. One such method involves the separation of ²¹²Bi from ²¹²Pb using a Dowex 50 X12 column with an ammonium lactate solution. amazonaws.com This method takes advantage of the different complexing behaviors of lead and bismuth to achieve separation. amazonaws.com
Another research approach involves the irradiation of bismuth metal with lithium ions to produce Radon-211 (²¹¹Rn), which could then be used in a ²¹¹Rn/²¹¹At generator. snmjournals.org Although this method is for Astatine-211, it highlights the exploration of accelerator-based production routes for alpha-emitters, which could potentially be adapted for other radionuclides in the future.
The following table provides a summary of the key radionuclides and their properties relevant to this compound production:
Research on Supply Chain and Availability Challenges for this compound Production
The emergence of this compound (²¹²Bi) as a promising radionuclide for Targeted Alpha Therapy (TAT) has brought significant attention to the complexities of its production and the stability of its supply chain. enen.eu While the therapeutic potential is vast, the widespread clinical adoption of ²¹²Bi-based treatments is currently hampered by considerable challenges related to its availability. enen.euthormedical.com These challenges span the entire production pathway, from the procurement of parent isotopes to the logistics of delivering the final product.
A primary hurdle in the supply of ²¹²Bi is the limited availability of its parent and grandparent radionuclides. thormedical.comosti.gov this compound is typically obtained from a ²¹²Pb/²¹²Bi generator. researchgate.net Its parent, Lead-212 (²¹²Pb), has a half-life of 10.6 hours, which is long enough to be transported to clinical sites but still necessitates a well-coordinated, just-in-time delivery system. lek.comperspectivetherapeutics.com The production of ²¹²Pb itself relies on the decay of Radium-224 (²²⁴Ra), which is a decay product of Thorium-228 (²²⁸Th). thormedical.comgoogle.com
The supply of ²²⁸Th is a significant bottleneck. lek.com While it can be sourced as a by-product of mining and industrial processes, the quantities are not always sufficient to meet the growing demand for medical isotopes. perspectivetherapeutics.com The U.S. Department of Energy (DOE) Isotope Program is a key supplier of ²²⁸Th, making it available for the production of ²²⁴Ra/²¹²Pb generators. perspectivetherapeutics.comisotopes.gov Research efforts are focused on securing and expanding the sources of ²²⁸Th to ensure a stable supply for medical use. perspectivetherapeutics.com
Current production methods for the parent alpha emitters often depend on costly nuclear research reactors or particle accelerators, which have limited production capacities. thormedical.com This reliance on a small number of specialized facilities makes the supply chain vulnerable to disruptions. rivm.nl An unexpected shutdown of a single reactor could lead to worldwide shortages. rivm.nl Consequently, the existing supply chain is considered immature and not yet prepared for large-scale industrial demand. thormedical.com
The short half-life of ²¹²Bi, at just 60.6 minutes, introduces significant logistical challenges. researchgate.netresearchgate.net This characteristic necessitates that the final separation of ²¹²Bi from its parent, ²¹²Pb, be performed at or very near the clinical site. This has led to the development of portable ²¹²Pb/²¹²Bi generator systems. researchgate.netisotopes.gov Research is ongoing to improve the efficiency and automation of these generators to simplify the on-site production of ²¹²Bi. For instance, companies like Perspective Therapeutics are developing proprietary generator systems, such as the VMT-α-GEN, designed for on-demand production at manufacturing centers. perspectivetherapeutics.com These benchtop-sized generators are being developed to support the manufacturing of over 100,000 doses annually. perspectivetherapeutics.com
Another logistical challenge is the transportation of the ²¹²Pb generators. The shipment of radioactive materials is subject to stringent international and national regulations, requiring specialized packaging and handling to ensure safety. lek.comopenmedscience.com Companies like Orano Med have established specialized logistics networks to manage the transport of ²¹²Pb, strategically locating their production facilities near major distribution hubs to ensure rapid delivery. lek.com
To address these supply chain and availability issues, several research and development initiatives are underway. These include exploring alternative production routes for the parent isotopes and developing more robust and scalable generator technologies. thormedical.compharmaceutical-technology.com For example, research is being conducted to reprocess uranium waste from power plants to produce usable ²¹²Pb, which could provide an alternative source material. pharmaceutical-technology.com
The table below summarizes the key radionuclides in the this compound supply chain and the organizations involved in their production and distribution.
| Radionuclide | Half-Life | Role in ²¹²Bi Production | Key Organizations Involved |
| Thorium-228 (²²⁸Th) | 1.9 years | Grandparent isotope; source of ²²⁴Ra | U.S. Department of Energy (DOE) Isotope Program, Perspective Therapeutics |
| Radium-224 (²²⁴Ra) | 3.6 days | Parent of ²¹²Pb; loaded into generators | Orano Med, Perspective Therapeutics, DOE Isotope Program |
| Lead-212 (²¹²Pb) | 10.6 hours | Parent of ²¹²Bi; used in transportable generators | Orano Med, Perspective Therapeutics, Telix Pharmaceuticals |
| This compound (²¹²Bi) | 60.6 minutes | Final therapeutic alpha-emitting isotope | Eluted from generators on-site at clinical facilities |
The following table outlines the primary challenges in the this compound supply chain and the corresponding research and development efforts.
| Challenge | Description | Research & Development Efforts |
| Limited Parent Isotope Supply | Scarcity of the starting material, Thorium-228, and reliance on a few production facilities. thormedical.comlek.com | Securing long-term supply contracts (e.g., with the DOE), exploring alternative sources like uranium waste reprocessing, and increasing production capacity at existing facilities. perspectivetherapeutics.comisotopes.govpharmaceutical-technology.com |
| High Production Costs | Dependence on expensive nuclear reactors and particle accelerators for producing parent isotopes. thormedical.com | Research into more cost-effective production methods and optimizing existing processes to improve yield and reduce costs. |
| Logistical Complexities | The short half-lives of ²¹²Pb and especially ²¹²Bi require rapid, just-in-time manufacturing and delivery, with stringent regulatory compliance for transporting radioactive materials. lek.comopenmedscience.com | Development of decentralized, portable generator systems for on-site elution; strategic location of production labs near transport hubs; and creation of specialized logistics networks. lek.comperspectivetherapeutics.com |
| Generator Technology | Need for efficient, reliable, and user-friendly generators for separating ²¹²Bi from ²¹²Pb at clinical sites. isotopes.gov | Development of automated, high-throughput generator systems with improved purification processes and higher yields. perspectivetherapeutics.compharmaceutical-technology.com |
Radiochemistry and Chelation Science of Bismuth 212
Coordination Chemistry Principles for Bismuth-212 Complexation
The coordination chemistry of the Bismuth(III) ion (Bi³⁺) is fundamental to the design of effective chelators for ²¹²Bi. Bi³⁺ is classified as a borderline hard-soft acid according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, exhibiting a notable affinity for both oxygen and nitrogen donor atoms. nih.gov This characteristic allows for the formation of stable complexes with a variety of ligands, particularly polyaminocarboxylate ligands. rsc.org The complexation kinetics of Bi³⁺ with N- and O-donor atoms are typically rapid, reaching equilibrium within minutes. nih.gov
Bi³⁺ complexes can exhibit a wide range of coordination numbers, from 3 to 10. nih.gov For lower coordination numbers, the geometry can often be predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory. nih.gov However, for higher coordination numbers (greater than 6), the geometry is influenced by more complex factors. nih.gov The stereochemically active 6s² lone pair of electrons in Bi³⁺ can significantly influence the coordination geometry, often resulting in distorted structures. researchgate.net
Bifunctional Chelator (BFC) Design and Synthesis Research for this compound
The development of bifunctional chelators (BFCs) is a cornerstone of ²¹²Bi-based radiopharmaceuticals. These molecules consist of a strong chelating unit for the Bi³⁺ ion and a reactive functional group for covalent attachment to a targeting biomolecule, such as an antibody or peptide. nih.gov The primary goal in BFC design is to achieve rapid and stable complexation of ²¹²Bi under mild conditions to preserve the integrity of the biomolecule. nih.govscispace.com
Several classes of BFCs have been investigated for ²¹²Bi, including those based on acyclic and macrocyclic frameworks. Acyclic chelators, such as derivatives of diethylenetriaminepentaacetic acid (DTPA), generally exhibit fast labeling kinetics but may form less stable complexes compared to their macrocyclic counterparts. scispace.comnih.gov Macrocyclic chelators, like those derived from 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), tend to form highly stable complexes but often require more stringent labeling conditions, such as elevated temperatures, which may not be suitable for all biomolecules. nih.govnih.gov
Ongoing research focuses on creating novel BFCs that combine the favorable properties of both acyclic and macrocyclic systems. For example, chelators like C-NETA, which possess both a macrocyclic cavity and a flexible acyclic moiety, have been designed to achieve rapid and stable complexation of Bi(III) under mild conditions. nih.govacs.org
Investigation of Ligand Donor Atom Preferences and Coordination Geometries
The choice of donor atoms within the chelator is critical for achieving high stability of the Bi³⁺ complex. As a borderline acid, Bi³⁺ forms strong bonds with both hard oxygen and softer nitrogen donor atoms. nih.govrsc.org Polyaminocarboxylate ligands, which feature both amine (N) and carboxylate (O) donors, are particularly effective. rsc.org The coordination geometry of Bi³⁺ complexes is highly variable, influenced by the ligand's structure and the stereochemically active 6s² lone pair. nih.govresearchgate.net For instance, in the [Bi-DOTA]⁻ complex, Bi³⁺ adopts a square antiprism geometry. nih.gov X-ray crystallography and spectroscopic methods like NMR are essential tools for elucidating the solid-state and solution structures of these complexes, providing insights into the coordination environment of the bismuth ion. researchgate.netnih.gov
Thermodynamic and Kinetic Stability Studies of this compound Complexes
The in vivo efficacy of a ²¹²Bi radiopharmaceutical is directly linked to the thermodynamic stability and kinetic inertness of the complex. High thermodynamic stability ensures that the complex remains intact under physiological conditions, preventing the release of free ²¹²Bi, which can accumulate in non-target tissues. Kinetic inertness refers to the resistance of the complex to dissociation.
For example, the [²¹³Bi-DOTA]⁻ complex exhibits high thermodynamic stability with a logKML value of 30.3. nih.gov However, its slow formation kinetics under mild conditions can be a drawback. nih.gov In contrast, DTPA derivatives generally show faster complexation kinetics with Bi(III) but may form complexes that are less stable than Bi(III)-DOTA. nih.gov Researchers are actively developing new chelators, such as 3p-C-NETA, which demonstrate rapid complexation and high stability, making them promising candidates for ²¹²Bi and ²¹³Bi-based radioimmunotherapy. scispace.com
Table 1: Stability of this compound/213 Complexes with Various Chelators
| Chelator | Stability Characteristics | Reference |
| DOTA | High thermodynamic stability (logKML = 30.3 for ²¹³Bi) but slow labeling kinetics at room temperature. | nih.govnih.gov |
| DTPA derivatives | Fast complexation kinetics but generally lower stability compared to DOTA complexes. | scispace.comnih.gov |
| C-NETA | Rapidly binds Bi(III) and the complex remains extremely stable in serum for 14 days. | nih.govacs.org |
| 3p-C-NETA | Extremely rapid in complexing with Bi(III) surrogates (²⁰⁵/⁶Bi) and stable in human serum. | scispace.comnih.gov |
| 3p-C-DEPA | Extremely rapid in binding ²⁰⁵/⁶Bi and the complex was stable in human serum over a 4-day study. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Mitigation Strategies for Recoil Chemistry Effects on Daughter Radionuclide Retention
A significant challenge in using ²¹²Pb (the parent radionuclide of ²¹²Bi) as an in vivo generator for ²¹²Bi is the management of the recoil energy from the beta decay of ²¹²Pb. snmjournals.org While the recoil energy from beta decay (approximately 0.5 eV) is generally insufficient to break the coordination bonds within the chelator (which are around 10 eV), there is still a possibility of the daughter ²¹²Bi atom being released. researchgate.net Studies have shown that a certain percentage of ²¹²Bi can be released from chelators like DOTA and TCMC after the decay of ²¹²Pb. nih.gov
Strategies to mitigate this issue include the design of chelators that can more effectively cage the daughter radionuclide. Additionally, the co-administration of chelating agents like DTPA or EDTA can help to scavenge any released ²¹²Bi. nih.gov Another approach involves the use of nanocarriers, which can physically encapsulate the radiopharmaceutical, providing an additional barrier to the release of the daughter radionuclide. mdpi.com
Radiolabeling Methodologies and Optimization for Biomolecules with this compound
The short half-life of ²¹²Bi (60.6 minutes) necessitates rapid and efficient radiolabeling procedures. publish.csiro.auencyclopedia.pub The goal is to achieve high radiochemical yields under mild conditions (room temperature and physiological pH) to preserve the biological activity of the targeting molecule. scispace.com
The choice of buffer, pH, temperature, and chelator concentration are critical parameters that need to be optimized for each specific biomolecule-chelator conjugate. nih.goviaea.org For instance, the labeling of TCMC-trastuzumab with ²¹²Pb (the parent of ²¹²Bi) is typically performed at a pH of 5.5. nih.gov The development of chelators like 3p-C-NETA and 3p-C-DEPA, which allow for rapid radiolabeling at room temperature, represents a significant advancement in this area. scispace.comnih.gov
Radiochemical Yield and Labeling Efficiency Studies
Radiochemical yield (RCY) is a critical parameter in the production of radiopharmaceuticals, representing the percentage of the initial radionuclide that is successfully incorporated into the final product. High labeling efficiency is crucial, especially given the short half-life of ²¹²Bi. publish.csiro.au
Studies have demonstrated that high radiochemical yields can be achieved with various chelators under optimized conditions. For example, the TCMC-trastuzumab conjugate can be labeled with ²¹²Pb with a radiochemical yield of 94 ± 4%. nih.gov Similarly, the PSC-PEG-T radiopeptide showed nearly 100% incorporation of ²¹²Pb and 94% incorporation of ²¹²Bi when a mixture of the two isotopes at equilibrium was used. nih.gov
Table 2: Radiolabeling Efficiency of this compound with Various Conjugates
| Conjugate | Radiolabeling Conditions | Radiochemical Yield/Efficiency | Reference |
| TCMC-trastuzumab with ²¹²Pb | pH 5.5 | 94 ± 4% | nih.gov |
| PSC-PEG-T with ²¹²Pb/²¹²Bi | 80 °C for 15 min | ~100% for ²¹²Pb, 94% for ²¹²Bi | nih.gov |
| 3p-C-NETA-trastuzumab with ²⁰⁵/⁶Bi | Room temperature, pH 5.5 | Rapid complexation observed within 1 minute | nih.gov |
| DOTA-PEG-T with ²¹²Pb/²¹²Bi | Not specified | 93% for ²¹²Pb, 41% for ²¹²Bi | nih.gov |
This table is interactive. Click on the headers to sort the data.
Kinetics of Radiolabeling Reactions
The short half-life of ²¹²Bi necessitates rapid radiolabeling reactions, ideally completed in under 5 minutes, to maximize the yield of the final radiopharmaceutical. publish.csiro.au The kinetics of these reactions are influenced by the choice of chelator, temperature, pH, and chelator concentration.
Early studies with acyclic chelators like derivatives of diethylenetriaminepentaacetic acid (DTPA) demonstrated the feasibility of radiolabeling under mild conditions. publish.csiro.au However, the focus has largely shifted to macrocyclic chelators and their derivatives, which often exhibit slower complexation kinetics but form more stable complexes. For instance, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) requires heating to 95°C at chelator concentrations greater than 10⁻⁴ M to achieve efficient labeling with bismuth isotopes. researchgate.net This can be detrimental to heat-sensitive biomolecules like antibodies.
To overcome this limitation, research has focused on developing chelators that facilitate rapid labeling at room temperature.
Phosphorus-containing analogues of DOTA , such as DOTP, have shown superior performance, achieving high labeling yields at chelator concentrations two orders of magnitude lower than the acyclic standard CHX-A″-DTPA, both at 25°C and 95°C. nih.gov
The bis(thiosemicarbazone) chelator H₂DOTS achieved 95.0 ± 3.8% radiochemical conversion with ²¹²Bi at room temperature and pH 5.5 within a 10-minute reaction time, using a chelator concentration of 10⁻⁵ M. rsc.orguq.edu.au
Newly developed 18- and 21-membered macrocycles like BADPA-18 have demonstrated rapid complex formation in just 1-2 minutes at room temperature. acs.orgnih.gov
When labeling TCMC-trastuzumab conjugates with a ²¹²Pb/²¹²Bi solution, ²¹²Pb was complexed almost instantly (within 5 minutes), while ²¹²Bi complexation was slower, reaching over 70% at 5 minutes and increasing to 86% after 30 minutes. oncoinvent.com
These findings highlight a continuous effort to optimize reaction kinetics, balancing the need for speed with the requirement for high radiochemical yield and purity, a critical consideration for the good manufacturing practice (GMP) production of ²¹²Bi radiopharmaceuticals. publish.csiro.au
Strategies for Enhancing Complex Stability in Preclinical Biological Systems
The therapeutic efficacy of a ²¹²Bi-radiopharmaceutical is contingent on the in vivo stability of the complex. Premature release of the Bi³⁺ ion can lead to off-target radiation toxicity, particularly in the kidneys. osti.gov The primary strategy to enhance complex stability involves the rational design of the chelator.
Macrocyclic vs. Acyclic Chelators: A major advancement in enhancing stability has been the use of macrocyclic chelators like DOTA. nih.gov These ligands pre-organize their donor atoms for metal binding, leading to complexes with greater kinetic inertness compared to flexible, open-chained (acyclic) chelators like DTPA. publish.csiro.au While [Bi(DTPA)]²⁻ is thermodynamically stable, it has proven to be insufficiently inert in vivo for TAT applications. publish.csiro.au The rigidity of the macrocyclic framework helps to lock the radionuclide in place, preventing its dissociation.
Structural Reinforcement of Acyclic Chelators: For acyclic chelators, a key strategy has been to introduce structural rigidity. The development of trans-cyclohexyl DTPA (CHX-A″-DTPA) is a prime example. The cyclohexyl backbone pre-organizes the chelating arms, resulting in significantly improved complex stability and inertness compared to standard DTPA derivatives. researchgate.netmdpi.com This has made CHX-A″-DTPA a widely used chelator for clinical studies involving ²¹³Bi-labeled antibodies. nih.govsnmjournals.org
Optimizing Donor Atoms: The choice of donor atoms within the chelator that coordinate with the Bi³⁺ ion is crucial. Bi³⁺ is a borderline Lewis acid and can form stable bonds with a range of hard (oxygen) and soft (nitrogen, sulfur) Lewis bases. publish.csiro.au
Phosphorus-containing ligands, such as DOTP , form highly inert complexes with ²¹³Bi, showing greater resistance to demetallation in human plasma compared to DOTA and CHX-A″-DTPA. nih.gov
The chelator H₂DOTS , which features a mixed N₆S₂ donor set, forms a [Bi(DOTS)]⁺ complex that remained 95% intact even after a 2-day challenge with a 1,000-fold excess of DTPA. rsc.orguq.edu.au
In Vivo Generator Stability: When using the ²¹²Pb/²¹²Bi in vivo generator system, the stability of the daughter ²¹²Bi complex is paramount. The decay of ²¹²Pb can lead to the release of ²¹²Bi from the chelator due to internal conversion processes. researchgate.net For example, approximately 36% of ²¹²Bi is released from DOTA and 16% from TCMC upon ²¹²Pb decay. nih.gov Developing chelators that can securely retain the daughter ²¹²Bi is an active area of research to minimize off-target effects.
Research on Specific Chelators for this compound
A variety of acyclic and macrocyclic chelators have been investigated for their ability to securely complex this compound. The ideal chelator must exhibit rapid labeling kinetics and form a highly stable complex in vivo. nih.govpublish.csiro.au
| Chelator | Type | Key Research Findings |
| DTPA | Acyclic | Used in early studies, but its derivatives show insufficient in vivo stability for TAT, leading to radionuclide release. publish.csiro.auresearchgate.net |
| CHX-A″-DTPA | Acyclic | The rigid cyclohexyl backbone enhances complex stability compared to DTPA. nih.govmdpi.com It has been used for antibody labeling but is less stable than macrocyclic options, with only 76% of the complex remaining intact after 2 hours in human plasma. nih.govsnmjournals.org |
| DOTA | Macrocyclic | Forms highly inert complexes but requires harsh labeling conditions (heating), which can damage sensitive biomolecules. publish.csiro.auresearchgate.net It is more stable than CHX-A″-DTPA in plasma (85% intact after 2 hours) but is susceptible to releasing the ²¹²Bi daughter after ²¹²Pb decay. snmjournals.orgnih.gov |
| DOTAM (TCMC) | Macrocyclic | Allows for radiolabeling under milder conditions than DOTA and has become a standard for ²¹²Pb labeling. snmjournals.orgaimspress.com It shows better retention of the daughter ²¹²Bi than DOTA, but still releases approximately 16-30% upon decay. nih.goviaea.org |
| DOTP | Macrocyclic | This phosphonate (B1237965) analogue of DOTA demonstrates more efficient labeling than DOTA and CHX-A″-DTPA at lower concentrations and forms more inert ²¹³Bi complexes (>96% intact in plasma after 120 minutes). nih.gov |
| TETA | Macrocyclic | Research into TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid) and other cyclam-based chelators is ongoing to find optimal platforms for bismuth chelation. |
| Newer Chelators | Various | Several novel chelators are under development to improve upon the standards. PSC (a lead-specific chelator) showed stable complexation of both ²¹²Pb and its progeny ²¹²Bi in serum. nih.govH₂DOTS demonstrated rapid labeling at room temperature and exceptional kinetic inertness. rsc.orguq.edu.auNETA , an octadentate chelator, was developed for rapid and stable Bi(III) complexation under mild conditions. scispace.com Derivatives like AZEP-DTPA and PIP-DTPA have also been explored, with PIP-DTPA showing more favorable pharmacokinetics for both lead and bismuth complexes. nih.gov |
This table is interactive. Click on the headers to sort the data.
Self-Radiolysis Effects on this compound Radiolabeled Constructs and Mitigation Research
Self-radiolysis is the process where the radiation emitted by the radionuclide causes damage to the molecule it is attached to, including the chelator and the targeting vector (e.g., an antibody or peptide). tandfonline.com The high linear energy transfer (LET) of the alpha particles emitted by ²¹²Bi and its daughter ²¹²Po makes radiolabeled constructs particularly susceptible to this phenomenon. iaea.orgeuropa.eu
The consequences of self-radiolysis can be severe, leading to:
Reduced binding affinity of the targeting molecule to its receptor.
Decreased radiochemical purity over time.
Research has indicated that for monoclonal antibodies, the self-dose should be kept below 0.5 kGy to avoid a significant reduction in binding properties. google.com Radiolysis can also affect the labeling process itself by generating radicals that can alter the oxidation state of the radionuclide. iaea.org In one study, a ²²⁵Ac-labeled bioconjugate showed significantly lower tumor uptake when prepared 18 hours before injection compared to 4 hours, an effect attributed to radiolytic degradation. publish.csiro.au
Mitigation Strategies: Several strategies are being investigated to minimize the impact of self-radiolysis: europa.eu
Use of Radical Scavengers: Adding substances that can neutralize the reactive radical species generated by radiation is a common approach.
Optimizing Specific Activity: While high specific activity is often desired, reducing the amount of radioactivity per mass of the targeting molecule can lower the radiolytic damage. mdpi.com
Minimizing Storage Time: Due to the high energy of alpha emissions, it is crucial to administer the radiopharmaceutical as soon as possible after preparation. pnnl.gov
Formulation in a Kit: For some applications, a kit-based system where the final radiolabeling is performed just before administration can be advantageous to reduce the time the fully assembled radiopharmaceutical is exposed to self-radiolysis. google.com
Ongoing research aims to improve the quality and stability of alpha-emitting radiopharmaceuticals by developing more effective methods to protect them from radiolysis. europa.eu
Preclinical Research Methodologies and Translational Concepts with Bismuth 212
Conceptual Frameworks for Targeted Alpha Therapy (TAT) Research utilizing Bismuth-212
Targeted Alpha Therapy (TAT) is a form of radionuclide therapy that uses alpha-emitting isotopes to selectively destroy malignant cells. researchgate.netmdpi.com The core principle of TAT is to deliver a potent, short-range cytotoxic agent directly to the tumor site, thereby maximizing anti-cancer effects and minimizing systemic toxicity. researchgate.net this compound is a particularly attractive candidate for TAT due to its high linear energy transfer (LET) of approximately 100 keV/µm and a short path length of 40-100 µm in tissue. nih.govosti.gov This means that the alpha particles emitted by ²¹²Bi deposit a large amount of energy over a very short distance, leading to highly localized and effective cell killing. nih.gov
The conceptual framework for ²¹²Bi TAT research encompasses several key areas:
Target Identification and Vector Selection: Identifying appropriate molecular targets that are overexpressed on cancer cells but have limited expression on healthy tissues is the first step. Suitable targeting vectors, such as monoclonal antibodies (mAbs), peptides, or small molecules, are then chosen to deliver ²¹²Bi to these targets. researchgate.netnih.gov
Chelation Chemistry: Stable chelation of ²¹²Bi to the targeting vector is critical to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity. mdpi.comresearchgate.net Various chelators, such as derivatives of DTPA and DOTA, have been developed and evaluated for this purpose. researchgate.netmdpi.com
Dosimetry and Radiobiology: Understanding the relationship between the administered activity, the absorbed dose in the tumor and normal tissues, and the resulting biological effects is essential for optimizing therapeutic outcomes. frontiersin.org
Preclinical Models: The use of relevant in vitro and in vivo models is crucial for evaluating the efficacy and toxicity of ²¹²Bi-based radiopharmaceuticals. These models range from cancer cell lines to animal models of human cancers. mdpi.comaimspress.com
Mechanistic Investigations of Alpha Particle Action at the Cellular Level (e.g., Double-Strand DNA Breaks)
The high cytotoxicity of alpha particles is primarily attributed to their ability to induce complex and difficult-to-repair DNA damage, particularly double-strand breaks (DSBs). osti.govresearchgate.netnih.gov Unlike the sparse ionization produced by beta particles or gamma rays, the dense ionization track of an alpha particle creates clustered DNA lesions, including multiple DSBs within a small region of the DNA helix. researchgate.netnih.gov This type of damage is often irreparable by the cell's DNA repair mechanisms, leading to cell cycle arrest and apoptosis (programmed cell death). researchgate.netnih.gov
Mechanistic studies have provided detailed insights into the cellular response to ²¹²Bi-induced damage:
Induction of DNA Double-Strand Breaks: Studies have demonstrated that treatment with ²¹²Bi-labeled agents leads to a significant increase in the formation of γH2AX foci, a well-established marker for DNA DSBs. nih.govresearchgate.netresearchgate.net For instance, in a preclinical model of colon cancer, treatment with ²¹²Pb-TCMC-trastuzumab, which generates ²¹²Bi in vivo, resulted in a significant increase in DSBs at 24 hours post-treatment. nih.gov
Impairment of DNA Damage Repair: Research has shown that alpha particle irradiation can also impair the cell's ability to repair DNA damage. In the same colon cancer model, treatment with ²¹²Pb-TCMC-trastuzumab led to the downregulation of the Rad51 protein, which is a key component of the homologous recombination repair pathway for DSBs. nih.gov This delayed repair of DNA damage contributes to the enhanced cell-killing efficacy of the treatment. nih.gov
Cell Cycle Arrest: The induction of complex DNA damage by ²¹²Bi triggers cell cycle checkpoints, leading to arrest in the G2/M phase of the cell cycle. researchgate.netnih.gov This prevents the damaged cells from progressing through mitosis and ultimately leads to their demise.
Apoptosis and Other Forms of Cell Death: The accumulation of irreparable DNA damage and cell cycle arrest ultimately culminates in cell death, primarily through apoptosis. nih.govnih.gov Studies have shown increased expression of apoptosis markers like cleaved caspase-3 in cancer cells treated with ²¹²Bi-radioconjugates. researchgate.netresearchgate.netsnmjournals.org Autophagy has also been implicated as a mechanism of cell death following irradiation with Bismuth isotopes. researchgate.net
Radiobiological Effect Studies in Preclinical Models
Preclinical studies in various cancer models have consistently demonstrated the potent anti-tumor effects of ²¹²Bi-based TAT. These studies are essential for establishing proof-of-concept and for guiding the design of clinical trials.
Key findings from preclinical radiobiological studies include:
In Vitro Cytotoxicity: ²¹²Bi-labeled antibodies and other targeting agents have shown high cytotoxicity against a range of cancer cell lines in vitro, including those derived from leukemia, lymphoma, melanoma, breast cancer, and colon cancer. mdpi.comresearchgate.netosti.gov For example, clonogenic assays have shown that ²¹²Bi-MAA (macroaggregated albumin) effectively kills and inhibits the reproductive capacity of B16F10 melanoma cells and 4T1 and EO771 breast cancer cells. researchgate.netisotopes.gov
In Vivo Tumor Growth Inhibition: In animal models, treatment with ²¹²Bi-radioconjugates has resulted in significant inhibition of tumor growth and, in some cases, complete tumor regression. mdpi.comosti.gov For instance, early studies showed that ²¹²Bi-labeled antibodies could successfully treat EL-4 ascites in mice. osti.gov More contemporary studies have demonstrated the complete elimination of breast cancer xenografts using a ²¹²Pb-labeled anti-HER2/neu monoclonal antibody. osti.gov
Increased Survival: Treatment with ²¹²Bi-based TAT has been shown to significantly extend the survival of tumor-bearing animals in various preclinical models. osti.gov
Efficacy in Different Tumor Models: The effectiveness of ²¹²Bi has been demonstrated in a variety of preclinical settings, including models of disseminated intraperitoneal disease, which is particularly relevant for cancers like ovarian cancer. aimspress.comnih.gov
"In Vivo Generator" Concept Research: Lead-212/Bismuth-212 Systems
A significant logistical challenge in the clinical application of ²¹²Bi is its short half-life of approximately 60.6 minutes. nih.govnih.gov This short half-life limits the time available for radiolabeling, quality control, and administration of the radiopharmaceutical, and it may not be long enough for the targeting molecule to optimally accumulate in the tumor. nih.govnih.gov To overcome this limitation, the "in vivo generator" concept was developed, which utilizes the longer-lived parent radionuclide, Lead-212 (²¹²Pb), with a half-life of 10.6 hours. mdpi.comaimspress.comnih.gov
In this approach, a targeting molecule is labeled with ²¹²Pb. aimspress.comnih.gov After administration, the ²¹²Pb-radioconjugate circulates in the body and accumulates at the tumor site. As ²¹²Pb decays, it continuously generates its daughter radionuclide, ²¹²Bi, directly at the target location. aimspress.comnih.gov This in situ generation of ²¹²Bi effectively extends the therapeutic window and can deliver a higher cumulative radiation dose to the tumor compared to directly administered ²¹²Bi. oncoinvent.comnih.gov It has been estimated that the ²¹²Pb/²¹²Bi in vivo generator can deliver more than 10 times the dose per unit of administered activity compared to ²¹²Bi alone. nih.govoncoinvent.comtudelft.nl
Development of Lead-212 Labeled Bioconjugates for In Situ this compound Generation
The development of ²¹²Pb-labeled bioconjugates involves several key steps:
Production of ²¹²Pb: ²¹²Pb is typically obtained from a ²²⁸Th/²²⁴Ra generator system. nih.govmdpi.com The ²²⁴Ra parent decays to produce ²¹²Pb, which can then be eluted from the generator. aimspress.comresearchgate.net
Chelation Chemistry for Lead-212: Similar to ²¹²Bi, ²¹²Pb must be stably chelated to the targeting vector. A critical consideration for ²¹²Pb chelators is their ability to retain the daughter ²¹²Bi atom after the decay of ²¹²Pb. The decay process can impart recoil energy to the newly formed ²¹²Bi atom, potentially breaking the chemical bond with the chelator if it is not sufficiently stable. nih.gov Chelators such as TCMC (1,4,7,10-tetraaza-1,4,7,10-tetra-(2-carbamoylmethyl)-cyclododecane) have been developed and shown to be effective for labeling antibodies and peptides with ²¹²Pb. researchgate.netsnmjournals.org
Bioconjugation: The chelator is first conjugated to the targeting molecule (e.g., an antibody or peptide). The resulting immunoconjugate is then radiolabeled with ²¹²Pb. researchgate.net
Preclinical Evaluation: ²¹²Pb-labeled bioconjugates are extensively evaluated in preclinical models to assess their stability, biodistribution, and therapeutic efficacy. osti.govaimspress.com For example, ²¹²Pb-TCMC-trastuzumab has been successfully developed and evaluated for targeting HER2-expressing cancers. osti.govaimspress.comresearchgate.net
Comparative Preclinical Studies of Direct this compound Labeling Versus In Vivo Generator Approaches
While direct comparative studies are not extensively detailed in the provided search results, the rationale for favoring the in vivo generator approach is consistently highlighted. The primary advantage of using ²¹²Pb as an in vivo generator is the extension of the effective half-life, which better matches the pharmacokinetic profiles of many targeting molecules, particularly monoclonal antibodies that can take hours to days to reach optimal tumor accumulation. nih.govnih.gov
The longer half-life of ²¹²Pb (10.6 hours) compared to ²¹²Bi (60.6 minutes) allows for:
More practical and less time-constrained radiopharmaceutical preparation and administration. aimspress.com
Sustained delivery of alpha particle radiation to the tumor as ²¹²Bi is continuously generated. nih.gov
Potentially higher therapeutic efficacy due to the delivery of a greater cumulative radiation dose to the tumor. nih.govoncoinvent.com
Early research with directly labeled ²¹²Bi-conjugates demonstrated proof-of-principle for TAT, but the logistical challenges associated with its short half-life have led to a greater focus on the ²¹²Pb in vivo generator approach for many applications, especially those involving antibodies. mdpi.comnih.gov
Development of this compound Radioconjugates for Preclinical Research
The development of ²¹²Bi radioconjugates is a multidisciplinary effort that combines chemistry, biology, and nuclear medicine. The goal is to create a therapeutic agent that can selectively deliver a lethal dose of alpha radiation to cancer cells. researchgate.netmdpi.com
The key components of a ²¹²Bi radioconjugate are:
The Radionuclide (²¹²Bi): As discussed, ²¹²Bi is a potent alpha emitter. It can be obtained directly from a ²²⁴Ra/²¹²Pb generator. researchgate.netnih.gov
The Targeting Vector: A variety of targeting vectors have been explored in preclinical research, including:
Monoclonal Antibodies (mAbs): These are widely used due to their high specificity for tumor-associated antigens. mdpi.comosti.gov Examples include anti-Tac for T-cell leukemia and trastuzumab for HER2-positive cancers. mdpi.comosti.gov
Peptides: Smaller molecules like peptides can offer advantages in terms of faster tumor penetration and clearance from the body. mdpi.com Somatostatin analogues like DOTATOC are used to target neuroendocrine tumors. openmedscience.com
Other Molecules: Other targeting strategies include the use of macroaggregated albumin (MAA) for locoregional delivery. researchgate.netresearchgate.netisotopes.gov
The Chelator: A bifunctional chelator is used to link the ²¹²Bi to the targeting vector. researchgate.netresearchgate.net The choice of chelator is critical for the in vivo stability of the radioconjugate. mdpi.comresearchgate.net Derivatives of DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are commonly used. mdpi.comresearchgate.net
Preclinical development involves a rigorous evaluation process:
Radiolabeling and Quality Control: Developing efficient and reproducible methods for radiolabeling the bioconjugate with ²¹²Bi and ensuring its radiochemical purity. researchgate.net
In Vitro Studies: Assessing the binding affinity, internalization, and cytotoxicity of the radioconjugate in cancer cell lines. mdpi.comresearchgate.net
In Vivo Studies: Evaluating the biodistribution, pharmacokinetics, tumor targeting, and therapeutic efficacy of the radioconjugate in animal models. mdpi.comosti.govresearchgate.net
The following table summarizes some of the ²¹²Bi and ²¹²Pb radioconjugates that have been investigated in preclinical research.
Table 1: Examples of this compound and Lead-212 Radioconjugates in Preclinical Research
| Radioconjugate | Targeting Vector | Target | Cancer Model(s) | Key Preclinical Findings | References |
|---|---|---|---|---|---|
| ²¹²Bi-anti-Tac mAb | Anti-Tac monoclonal antibody | IL-2 Receptor (CD25) | T-cell leukemia | High cytotoxicity towards IL-2 receptor-positive leukemia cells. | mdpi.comosti.gov |
| ²¹²Pb-trastuzumab | Trastuzumab (monoclonal antibody) | HER2/neu | Breast cancer, Ovarian cancer, Colon cancer | Complete elimination of breast cancer xenografts; induced DNA DSBs, impaired DNA repair, and G2/M arrest. | osti.govaimspress.comnih.gov |
| ²¹²Bi-MAA | Macroaggregated Albumin | Locoregional delivery | Breast cancer, Melanoma | Stable radiolabeling; inhibited tumor growth and clonogenic capacity; induced DNA damage and apoptosis. | researchgate.netresearchgate.netisotopes.gov |
| ²¹²Bi-DOTATOC | DOTATOC (somatostatin analogue) | Somatostatin Receptor | Neuroendocrine tumors | Demonstrated efficacy in preclinical models, leading to clinical investigation. | openmedscience.com |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound (²¹²Bi) |
| Lead-212 (²¹²Pb) |
| Diethylenetriaminepentaacetic acid (DTPA) |
| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) |
| 1,4,7,10-tetraaza-1,4,7,10-tetra-(2-carbamoylmethyl)-cyclododecane (TCMC) |
| Macroaggregated Albumin (MAA) |
| Trastuzumab |
| DOTATOC |
| Rad51 |
| γH2AX |
| Caspase-3 |
| Anti-Tac monoclonal antibody |
| HuM195 |
| ²²⁸Th |
| ²²⁴Ra |
| ²¹²Po |
| ²⁰⁸Tl |
| ²⁰⁸Pb |
| ²²⁵Ac |
| ²¹³Bi |
| ¹⁷⁷Lu |
| ⁹⁰Y |
| ²⁰³Pb |
| ²²³Ra |
| ²²⁷Th |
| ¹⁴⁹Tb |
| ²¹¹At |
| ²⁰⁹Bi |
| ²⁰⁹Pb |
| ²⁰⁹Tl |
| ²¹¹Po |
| ²⁰⁷Bi |
| ²³²U |
| ²²⁹Th |
| ²²⁶Ra |
| ²³³U |
| ²³²Th |
| ²³³Pa |
| ²⁰⁷Pb |
| ²²⁷Ac |
| ²⁰⁰Tl |
| ²⁰¹Tl |
| C60 (Fullerene) |
| ²¹⁴Bi |
| ²¹⁰Pb |
| ²¹¹Pb |
| ²¹⁴Pb |
| ²⁰⁴Pb |
| ²⁰⁶Pb |
| ²⁰⁷Pb |
| ²³⁰U |
| DOTP |
| DOTMP |
| EDTMP |
| Calix mdpi.comarene-1,3-crown-6 |
| PSC-PEG-T |
| PSMA-617 |
| JR11 |
Preclinical Research and Translational Strategies for this compound
This compound (²¹²Bi), an alpha-emitting radionuclide, is the subject of extensive preclinical research due to its potential in targeted alpha therapy (TAT) for cancer. Its high-energy alpha particles and short half-life make it a potent agent for destroying cancer cells with minimal damage to surrounding healthy tissue. researchgate.nettandfonline.com This article delves into the preclinical methodologies and translational concepts being explored with ²¹²Bi, focusing on its conjugation with various biomolecules, advanced delivery systems, and the models used to evaluate its efficacy.
Dosimetry Research and Imaging Modalities for Bismuth 212 Systems
Quantitative Imaging Methodologies for Alpha-Emitting Radiopharmaceuticals Using Associated Emissions
Direct imaging of alpha particles in vivo is not feasible due to their short range and high linear energy transfer. escholarship.org Therefore, quantitative imaging of alpha-emitting radiopharmaceuticals like Bismuth-212 relies on the detection of associated gamma (γ) or X-ray emissions from the radionuclide or its decay products. escholarship.orgnih.govsciopen.com
This compound is often delivered via its parent radionuclide, Lead-212 (²¹²Pb), which has a more convenient half-life of 10.6 hours and acts as an in vivo generator for ²¹²Bi. aimspress.comnih.govsnmjournals.org This allows for imaging to be performed by detecting emissions from ²¹²Pb decay. Quantitative Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) has been demonstrated as a feasible method for this purpose. nih.govsnmjournals.org Studies have shown that ²¹²Pb can be imaged using its gamma emission at 238.6 keV (43.3% intensity) and associated X-rays between 75-91 keV. nih.govenen.eu
Phantom studies have been conducted to establish and optimize imaging protocols for ²¹²Pb. nih.govsnmjournals.org These investigations explore various parameters, including the choice of collimator (e.g., High Energy or Medium Energy) and the selection of energy windows. nih.govsnmjournals.org For instance, research has successfully used a dual-window approach, with a 40% window centered at 79 keV and a 20% window at 239 keV, for quantitative SPECT/CT imaging. nih.govsnmjournals.org Such studies have determined that quantitative imaging of ²¹²Pb is possible for activities greater than 1 MBq, and the activity in volumes as small as 2.6 ml can be reproduced with an uncertainty below 20%. snmjournals.org
Another established strategy is the use of a surrogate imaging radionuclide. mdpi.com Lead-203 (²⁰³Pb), with its 52-hour half-life and 279 keV gamma-ray emission, is considered an ideal imaging surrogate for ²¹²Pb due to their identical chemical properties. mdpi.comnih.govresearchgate.net Using ²⁰³Pb allows for the acquisition of pharmacokinetic data needed to estimate the dosimetry of ²¹²Pb-labeled radiopharmaceuticals. nih.govnih.gov However, some research suggests that image-guided dosimetry directly using the therapeutic ²¹²Pb-peptide is a more accurate option than projecting dose calculations from an imaging analogue like ²⁰³Pb. snmjournals.org
| Imaging Modality | Target Radionuclide / Surrogate | Key Emissions for Imaging | Research Findings |
| SPECT/CT | Lead-212 (²¹²Pb) | 238.6 keV gamma, 75-91 keV X-rays | Feasible for quantitative imaging above 1 MBq. nih.govsnmjournals.org Allows for individualized patient dosimetry estimation. nih.gov |
| SPECT/CT | Lead-203 (²⁰³Pb) | 279 keV gamma | Used as an imaging surrogate to predict the biodistribution and dosimetry of ²¹²Pb-based therapies. mdpi.comnih.gov |
| Gamma Scintigraphy | Lead-212 (²¹²Pb) | 238.6 keV and 300.1 keV gamma | Enables detection and quantitative measurements for clinical applications. enen.eu |
Theoretical Dosimetry Modeling and Calculation Frameworks for this compound Decay Chains
Accurate dosimetric calculations are essential for evaluating the efficacy and safety of TAT. aimspress.comnih.gov For ²¹²Bi and its parent ²¹²Pb, these calculations are complicated by the complex decay pathway, which includes both alpha and beta particles. aimspress.comsnmjournals.org The dosimetry models must account for the entire decay chain: ²¹²Pb decays via beta emission to ²¹²Bi, which then has a branched decay. Approximately 64% of ²¹²Bi decays via beta emission to Polonium-212 (²¹²Po), while the remaining 36% decays via alpha emission to Thallium-208 (²⁰⁸Tl). enen.euirpa.net Both ²¹²Po and ²⁰⁸Tl subsequently decay to the stable isotope Lead-208 (²⁰⁸Pb). irpa.net
Dosimetry frameworks often assume that ²¹²Pb is in secular equilibrium with its daughter products at all times. snmjournals.org This means the daughter nuclides are assumed to remain at the site of the parent nuclide's decay. nih.gov Based on this assumption, the same residence times derived from imaging ²¹²Pb (or its surrogate ²⁰³Pb) are applied to the daughter nuclides for dosimetric calculations. nih.gov
The Medical Internal Radiation Dose (MIRD) schema is a commonly applied framework for calculating the absorbed dose to target tissues. snmjournals.org This system is used to determine the average dose to cellular structures, like the cell nucleus, from various source configurations. snmjournals.org For alpha emitters, extensions to the MIRD framework incorporate microdosimetric parameters to account for the stochastic nature of energy deposition at the cellular level. snmjournals.org
To perform these calculations, researchers use computational tools and models. Monte Carlo simulation software, such as the Particle and Heavy Ion Transport code System (PHITS), is used to obtain S-values (absorbed dose per unit cumulated activity) for cell and tumor metastasis models. nih.gov Studies using such software have shown that the ²¹²Pb decay series produces S-values in cellular models that are 50 to 120 times higher than the beta-emitter Lutetium-177. nih.gov Dosimetry software like OLINDA/EXM is also used to calculate tissue-absorbed doses based on biodistribution data, often obtained from murine models and extrapolated to humans. mdpi.comnih.gov These calculations consider all emissions (alpha, beta, and gamma) from ²¹²Pb and its daughters through the complete decay chain. snmjournals.org
| Dosimetry Framework/Tool | Key Principle/Function | Application to this compound |
| MIRD Schema | Calculates average absorbed dose to target organs and tissues. snmjournals.org | Applied to calculate absorbed dose to the cell nucleus, often with microdosimetric extensions for alpha particles. snmjournals.org |
| Monte Carlo Simulations (e.g., PHITS) | Simulates particle transport to calculate energy deposition (S-values) at the cellular and tissue level. nih.gov | Used to model and compare the dosimetric effectiveness of the ²¹²Pb decay chain against other radionuclides. nih.gov |
| OLINDA/EXM Software | Calculates radiation doses to organs based on residence times derived from imaging data. mdpi.comnih.gov | Used to estimate human tissue absorbed doses from biodistribution data of ²¹²Pb or its surrogate ²⁰³Pb. mdpi.comnih.gov |
| Secular Equilibrium Assumption | Assumes daughter radionuclides remain at the decay site of the parent. nih.govsnmjournals.org | Simplifies calculations by applying the same time-activity curves of ²¹²Pb to its daughters (²¹²Bi, ²¹²Po, ²⁰⁸Tl). nih.govsnmjournals.org |
Research on the Impact of Decay Chain on Dosimetric Calculations (e.g., Thallium-208 gamma)
The daughter products in the this compound decay chain significantly contribute to the total radiation dose and present specific challenges for dosimetry. aimspress.com While the alpha emissions from ²¹²Bi and ²¹²Po are responsible for the majority of the therapeutic effect, the other emissions, particularly the high-energy gamma rays from Thallium-208, must be considered. aimspress.comnih.gov
The decay of ²¹²Bi to stable ²⁰⁸Pb proceeds through two main branches:
Beta Decay Branch (64.06%): ²¹²Bi → ²¹²Po (half-life 0.3 µs) → ²⁰⁸Pb. This branch releases a high-energy alpha particle. enen.eu
Alpha Decay Branch (35.94%): ²¹²Bi → ²⁰⁸Tl (half-life 3.05 min) → ²⁰⁸Pb. This branch involves an alpha decay followed by a beta decay. mdpi.comenen.eu The decay of ²⁰⁸Tl is accompanied by the emission of a very high-energy gamma ray at 2.6 MeV. nih.gov
This high-energy gamma emission from ²⁰⁸Tl is a significant factor in radiation protection considerations for personnel and contributes to the whole-body dose for the patient. nih.gov Dosimetric models must account for all components of the decay chain to accurately estimate the total absorbed dose. snmjournals.org Calculations have shown that for a therapeutic ²¹²Pb-labeled agent, the equivalent dose consists of approximately 96.4% alpha radiation, 2.2% beta radiation, and 1.4% gamma radiation, assuming the daughter nuclides remain localized. nih.gov
A critical area of research is the potential for daughter radionuclides to be released from the chelator or targeting molecule following the decay of the parent. mdpi.compublish.csiro.au The recoil energy from the alpha decay of ²¹²Bi can be sufficient to break the chemical bond holding the atom, leading to the release of free ²⁰⁸Tl into circulation. mdpi.comnih.gov This free ²⁰⁸Tl will have its own biodistribution, different from the targeted radiopharmaceutical, which can affect the absorbed doses in various tissues. mdpi.com
| Decay Product | Contribution to Dosimetry | Research Focus |
| This compound (²¹²Bi) | Emits an alpha particle in 36% of decays, contributing significantly to the therapeutic dose. aimspress.com | Retention within the chelator after ²¹²Pb decay. mdpi.com |
| Polonium-212 (²¹²Po) | Emits a high-energy alpha particle, delivering the majority of the therapeutic dose. aimspress.com | Assumed to decay at the target site due to its extremely short half-life. mdpi.com |
| Thallium-208 (²⁰⁸Tl) | Emits high-energy gamma rays (2.6 MeV) that contribute to the whole-body dose and require radiation protection measures. nih.gov | Impact of recoil and release from the chelator, and the resulting biodistribution and dosimetric contribution of "free" ²⁰⁸Tl. mdpi.comnih.gov |
Fundamental Nuclear Chemistry and Physics Research Applications of Bismuth 212
Homolog Studies of Superheavy Elements (e.g., Flerovium, Moscovium) Utilizing Bismuth-212 and Lead-212
The study of superheavy elements (SHEs), those with atomic numbers (Z) of 104 or greater, is a challenging frontier in nuclear science. These elements are synthesized one atom at a time and have extremely short half-lives, making chemical characterization difficult. To predict the chemical behavior of these exotic elements, scientists study the properties of their lighter, more accessible homologs in the periodic table. This compound, along with its parent isotope Lead-212 (²¹²Pb), serves as a crucial homolog for studying the chemical properties of moscovium (Mc, Z=115) and flerovium (Fl, Z=114), respectively. researchgate.net
The chemical behavior of superheavy elements is significantly influenced by relativistic effects, which can alter the electron shell configurations and, consequently, their reactivity compared to their lighter counterparts. gsi.deuni-mainz.de For instance, while bismuth is known to form strong bonds with quartz, experiments and theoretical calculations suggest that its heavier homolog, moscovium, is less reactive. gsi.deuni-mainz.deresearchgate.net Similarly, flerovium has been found to be less reactive than its homolog, lead. gsi.deuni-mainz.de
To perform these homolog studies, reliable sources of no-carrier-added ²¹²Bi and ²¹²Pb are essential. Radionuclide generators have been developed to continuously separate these isotopes from their parent, Thorium-228 (²²⁸Th). researchgate.net These generators typically employ ion exchange chromatography to selectively elute ²¹²Bi and ²¹²Pb. researchgate.net The availability of these short-lived isotopes allows researchers to investigate their interactions with various surfaces, such as gold and quartz, under conditions that mimic those used in superheavy element experiments. researchgate.netacs.org By comparing the adsorption behavior of ²¹²Bi and ²¹²Pb with the few atoms of moscovium and flerovium produced, scientists can infer the chemical properties of these superheavy elements and validate theoretical models that predict their behavior. gsi.deuni-mainz.deresearchgate.net
Table 1: Homologs for Superheavy Elements
| Superheavy Element | Homolog | Rationale |
|---|---|---|
| Flerovium (Fl, Z=114) | Lead (Pb) | Flerovium is in Group 14 of the periodic table, with lead being its lighter congener. researchgate.netgsi.de |
| Moscovium (Mc, Z=115) | Bismuth (Bi) | Moscovium resides in Group 15 of the periodic table, directly below bismuth. researchgate.netgsi.de |
Alpha and Gamma Spectrometry Methodologies for Source Characterization and Radionuclide Metrology
This compound is a key radionuclide in the development and refinement of alpha and gamma spectrometry techniques. Its complex decay scheme, which includes both alpha and beta emissions leading to stable Lead-208 (²⁰⁸Pb), provides a rich source of characteristic radiations for detector calibration and characterization. nih.govbmuv.de
Alpha Spectrometry: ²¹²Bi decays via two branches. In one branch (35.94% of decays), it emits an alpha particle with an energy of approximately 6.05 MeV and 6.09 MeV. csparkresearch.in The other branch (64.06% of decays) involves beta decay to Polonium-212 (²¹²Po), which then rapidly emits a high-energy alpha particle at 8.78 MeV. csparkresearch.in This dual alpha emission is highly useful for energy calibration and resolution studies of alpha spectrometers. The distinct energies of the alpha particles allow for precise calibration points. The preparation of thin, uniform sources is critical for high-resolution alpha spectrometry to minimize energy loss within the source material itself. csparkresearch.in
Gamma Spectrometry: The decay of ²¹²Bi and its progeny is accompanied by the emission of gamma rays with well-defined energies. For instance, a prominent gamma peak at 727 keV is associated with the decay of ²¹²Bi. epa.gov Furthermore, its parent, ²¹²Pb, emits a characteristic gamma ray at 239 keV, and its decay product, Thallium-208 (²⁰⁸Tl), emits a high-energy gamma ray at 583 keV. nih.govepa.gov These multiple gamma emissions across a range of energies are invaluable for the energy and efficiency calibration of high-purity germanium (HPGe) detectors. nih.goviaea.org Accurate characterization of these detectors is fundamental for radionuclide metrology, the science of radioactivity measurement, which is crucial for applications ranging from nuclear medicine to environmental monitoring. euramet.orgresearchgate.net
Table 2: Key Decay Characteristics of this compound for Spectrometry
| Decay Product | Radiation Type | Energy (keV) | Branching Ratio (%) |
|---|---|---|---|
| ²⁰⁸Tl | Alpha | 6050 & 6090 | 35.94 |
| ²¹²Po | Beta, then Alpha | 8785 (from ²¹²Po) | 64.06 |
| - | Gamma | 727 | - |
| ²⁰⁸Tl (from ²¹²Bi decay) | Gamma | 583 | - |
Environmental Radioactivity Research Methodologies Utilizing this compound Detection
This compound is a naturally occurring radionuclide, part of the Thorium-232 (²³²Th) decay series. wisconsin.govdri.edu As such, its presence and activity levels in various environmental matrices like soil, water, and air provide valuable information for environmental radioactivity studies. wisconsin.goviaea.orgjournalwjarr.com The detection of ²¹²Bi is often used as an indicator for the presence of its parent isotopes in the thorium decay chain.
Methodologies for detecting ²¹²Bi in environmental samples primarily rely on gamma spectrometry. researcher.liferesearchgate.net High-purity germanium detectors are used to identify and quantify the characteristic gamma emissions from ²¹²Bi and other radionuclides in the ²³²Th series, such as ²¹²Pb and Actinium-228 (²²⁸Ac). researcher.liferesearchgate.net This allows for the assessment of the natural background radiation levels in a given area. researchgate.net For example, studies have measured the specific activity of ²¹²Bi in soil and sediment to establish baseline radiological data. researchgate.net
In some cases, alpha spectrometry is also employed for more sensitive and specific measurements of ²¹²Bi, especially after chemical separation from the bulk sample. The determination of ²¹²Bi and its parent, ²¹²Pb, in fresh water is of interest for environmental monitoring programs that screen for anthropogenic radionuclides. nih.gov Because the activity of naturally occurring radionuclides like ²¹²Pb and ²¹²Bi can vary, accurate measurement techniques are needed to distinguish them from potential contaminants. nih.gov Research has focused on developing novel techniques for the pre-concentration and separation of these isotopes from water samples to achieve low detection limits. nih.gov
The study of the disequilibrium between ²¹²Pb and its daughter ²¹²Bi in the atmosphere has also been used for geophysical applications, providing insights into the transport and deposition of aerosols. nih.gov
Table 3: this compound in Environmental Samples
| Environmental Matrix | Typical Detection Method | Research Focus |
|---|---|---|
| Soil & Sediment | Gamma Spectrometry | Establishing baseline natural radioactivity levels. wisconsin.govresearchgate.net |
| Fresh Water | Alpha & Liquid Scintillation Counting | Monitoring for anthropogenic radionuclides and developing sensitive detection methods. nih.gov |
| Air | Alpha Spectrometry | Studying atmospheric transport and deposition processes. nih.gov |
Challenges and Future Directions in Bismuth 212 Academic Research
Addressing Radiochemistry and Radiolabeling Kinetic Limitations in Novel Conjugate Development
A significant challenge in the development of novel ²¹²Bi-based radioconjugates lies in its short half-life of approximately 60.6 minutes. nih.govontosight.ai This brief window necessitates rapid and highly efficient radiolabeling procedures to ensure maximum incorporation of the radionuclide into the targeting molecule before significant decay occurs. publish.csiro.au The development of new chelators and conjugation methods that offer fast reaction kinetics at mild temperatures is a primary focus of current research. publish.csiro.au
Early studies often utilized acyclic chelators like derivatives of diethylenetriaminepentaacetic acid (DTPA). publish.csiro.auresearchgate.net While these allowed for initial proof-of-concept, concerns about their in vivo stability led to the exploration of macrocyclic chelators such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). publish.csiro.auresearchgate.net However, the formation of stable complexes with DOTA can require heating, which may not be suitable for sensitive biomolecules. publish.csiro.au Research is ongoing to develop chelators that can rapidly and stably bind ²¹²Bi at room temperature.
Another challenge is the potential for the daughter radionuclide, Bismuth-212, to be released from the chelate following the decay of its parent, Lead-212 (²¹²Pb). mdpi.com The recoil energy from this decay can break the chemical bonds of the chelator, releasing the cytotoxic daughter nuclide to circulate freely and potentially cause off-target toxicity. Novel strategies to mitigate this include the encapsulation of the radionuclide within nanoconstructs, although this approach is still largely in the preclinical phase. nih.gov
A comparative study on the radiolabeling efficiency of different chelators with ²¹²Pb and ²¹²Bi highlights the complexities involved. For instance, while DOTA-PEG-T showed efficient incorporation of ²¹²Pb (93% radiochemical yield), the incorporation of ²¹²Bi was significantly lower at 41%. mdpi.com In contrast, a novel chelator, PSC-PEG-T, demonstrated high incorporation for both ²¹²Pb (nearly 100%) and ²¹²Bi (94%) under elevated temperatures. mdpi.com
Table 1: Comparative Radiolabeling Efficiency of Chelators with ²¹²Pb and ²¹²Bi
| Chelator | Radionuclide | Reaction Conditions | Radiochemical Yield (RCY) |
|---|---|---|---|
| DOTA-PEG-T | ²¹²Pb | 80°C, 15 min | 93% |
| DOTA-PEG-T | ²¹²Bi | 80°C, 15 min | 41% |
| PSC-PEG-T | ²¹²Pb | 80°C, 15 min | ~100% |
| PSC-PEG-T | ²¹²Bi | 80°C, 15 min | 97% |
Data sourced from a study evaluating a lead-specific chelator. mdpi.com
Advancements in Generator Systems for Increased Yield and Purity in Research Scale-Up
The availability of high-purity ²¹²Bi is fundamental for both preclinical research and potential clinical applications. This compound is typically obtained from a generator system containing its longer-lived parent, ²¹²Pb (half-life 10.6 hours), which itself is a decay product of Thorium-228 (²²⁸Th) or Radium-224 (²²⁴Ra). nih.govmdpi.com Recent developments in ²²⁴Ra-based generators have improved the yield of both ²¹²Pb and ²¹²Bi. nih.gov
Challenges with early generator systems included radiolytic damage to the separation resins, which could decrease yields over time. oncoinvent.com To address this and improve purity, novel generator designs are being explored. One such innovation is a single-chamber generator based on the emanation of Radon-220 (²²⁰Rn) from a ²²⁴Ra or ²²⁸Th source, which can produce high-purity ²¹²Pb solutions. snmjournals.org Another approach involves two-column generator systems, which are designed to enhance the purity and concentration of the eluted radionuclide. rsc.org These systems often use a second "guard" column to trap any breakthrough of the parent radionuclide, ensuring a final product of high radiochemical purity. rsc.org
The efficiency of these generator systems is a critical parameter for research scale-up. For example, a novel ²²⁴Ra/²¹²Pb generator demonstrated a yield of approximately 62%, with 87-91% of the deposited ²¹²Pb being extractable. snmjournals.org For a ²²⁸Th-based generator, a stable yield of 67-70% was reported. snmjournals.org
Table 2: Performance of this compound Progenitor Generators
| Generator Type | Parent Isotope | Yield | Extractable ²¹²Pb | Reference |
|---|---|---|---|---|
| Novel Emanation Generator | ²²⁴Ra | ~62% | 87-91% | snmjournals.org |
| Novel Emanation Generator | ²²⁸Th | 67-70% | Not Specified | snmjournals.org |
Data from a study on an experimental generator for high-purity ²¹²Pb production. snmjournals.org
Optimizing Preclinical Model Systems for Enhanced Translational Relevance
The successful translation of ²¹²Bi-based therapies from the laboratory to the clinic heavily relies on the use of appropriate preclinical models that can accurately predict human responses. nih.gov While animal models such as xenografts, allografts, and patient-derived xenografts (PDX) are essential tools, there is a pressing need to refine these systems to better mimic the human tumor microenvironment and disease progression. bmj.comresearchgate.net
Furthermore, the development of models that allow for the study of immune-related adverse events is becoming increasingly important, especially as combination therapies involving radioimmunotherapy and checkpoint inhibitors are considered. bmj.com Integrating advanced imaging techniques with these preclinical models can also enhance their translational relevance by allowing for non-invasive monitoring of tumor growth, biodistribution of the radioconjugate, and therapeutic response. osf.io
Development of Novel Research Tools and Analytical Methodologies for this compound Studies
Advancing our understanding of ²¹²Bi radiopharmaceuticals requires the development and application of sophisticated analytical tools and methodologies. mdpi.com These tools are crucial for the characterization of novel radioconjugates, ensuring their purity, stability, and integrity. Standard techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are routinely used to assess radiochemical purity and labeling efficiency. oncoinvent.compnnl.gov
Beyond these standard methods, there is a need for more advanced analytical techniques to probe the molecular-level interactions of ²¹²Bi with chelators and targeting molecules. mdpi.com Techniques like mass spectrometry can provide detailed structural information, while nuclear magnetic resonance (NMR) spectroscopy can be used to characterize the coordination chemistry of the bismuth complexes. mdpi.com The development of robust analytical methods is also critical for standardizing phenolic-rich extracts that may be used in conjunction with radiopharmaceutical development. mdpi.com
The short half-life of ²¹²Bi also presents a challenge for analytical procedures, requiring rapid and automated methods. The development of microfluidic platforms for radiolabeling and quality control could offer a solution by reducing reaction volumes and analysis times.
Theoretical and Computational Modeling Enhancements for this compound Decay and Interaction
Theoretical and computational modeling plays a vital role in understanding the fundamental properties of ²¹²Bi and predicting its behavior in biological systems. These models are essential for accurate dosimetry calculations, which are critical for planning effective and safe therapies. frontiersin.org
The decay of ²¹²Bi is complex, involving both alpha and beta emissions through a branched pathway. nih.govlnhb.fr Computational models, such as those using the Monte Carlo method, are used to simulate this decay chain and the subsequent interactions of the emitted particles with tissue. nih.gov These simulations help in estimating the absorbed radiation dose to both tumor and healthy tissues.
Recent research has focused on refining these models by incorporating more detailed nuclear structure data. jyu.fiarxiv.org For example, nuclear shell model calculations are being used to compute the β-electron spectral shapes of ²¹²Bi and related isotopes, which are important for understanding background signals in certain physics experiments and for refining dosimetry models. jyu.fi The computer code COMPLET has also been used to perform theoretical analysis of alpha particle-induced reactions on Bismuth-209, providing valuable data for understanding nuclear reaction cross-sections. researchgate.net
Table 3: Key Decay Properties of this compound
| Property | Value |
|---|---|
| Half-life | 60.55 (6) minutes |
| Alpha Decay Branch | 35.94 (7) % |
| Beta Decay Branch | 64.06 (7) % |
| Primary Alpha Particle Energies | 6.05 MeV, 6.09 MeV |
| Primary Beta Particle Energy (Max) | 2.25 MeV |
Data from evaluated nuclear data sources. lnhb.fr
Exploration of New Research Avenues for this compound Radioconjugate Design and Delivery
Future academic research on ²¹²Bi is poised to explore a variety of new avenues for radioconjugate design and delivery to enhance its therapeutic index. One promising area is the development of novel targeting vectors beyond monoclonal antibodies, such as smaller antibody fragments, peptides, and aptamers, which may offer improved tumor penetration and faster clearance from circulation. ontosight.ainih.gov
The use of nanocarriers, such as nanoparticles, liposomes, and polymers, as delivery vehicles for ²¹²Bi is another active area of investigation. nih.govresearchgate.net These systems can be engineered to improve the solubility and stability of the radioconjugate, prolong its circulation time, and achieve passive or active targeting to the tumor site. For instance, ultrasmall silver telluride nanoparticles have been explored as a chelator-free method for radiolabeling with ²¹²Pb, demonstrating high retention of the ²¹²Bi daughter nuclide. researchgate.net
Furthermore, researchers are exploring strategies to overcome biological barriers to drug delivery, such as the blood-brain barrier for treating brain tumors, and the dense stroma of some solid tumors. nih.govmdpi.com This includes the investigation of loco-regional administration routes and the use of agents that can modify the tumor microenvironment to enhance the uptake of the radiopharmaceutical. mdpi.com The development of theranostic pairs, where ²¹²Pb is used for therapy and a diagnostic radioisotope of lead (e.g., ²⁰³Pb) is used for imaging, is also a key area of future research that will aid in patient selection and treatment monitoring. nih.govosti.gov
Q & A
Q. What are the key decay properties of Bismuth-212, and how do they influence experimental design in targeted alpha therapy (TAT)?
this compound decays via dual pathways: 36% α-emission to Thallium-208 and 64% β-emission to Polonium-212, both of which further decay to stable Lead-208 . Researchers must account for these decay branches when quantifying radiation doses and designing assays. For example, β-decay pathways require shielding adjustments, while α-emission necessitates precise tumor targeting to minimize off-target damage. Use gamma spectroscopy to differentiate decay products and liquid scintillation counting to measure activity ratios .
Q. How can this compound be sourced reliably for preclinical studies?
this compound is typically obtained via a Radium-224/Lead-212 generator system. Radium-224 (half-life: 3.6 days) decays to Lead-212 (half-life: 10.6 hours), which is eluted and further decays to this compound (half-life: 60.6 minutes). Optimize elution intervals (e.g., every 6–12 hours) to balance yield and purity. Recent advances include adsorption resins with 6× faster separation speeds, enabling high-purity this compound extraction from rare earth minerals .
Q. What are the primary challenges in conjugating this compound to targeting vectors (e.g., antibodies)?
this compound’s short half-life (1.01 hours) demands rapid conjugation. Use bifunctional chelators (e.g., DOTA, CHX-A″-DTPA) with fast kinetics. Preclinical studies show that Pb-212 (this compound’s parent isotope) is often conjugated first due to its longer half-life (10.6 hours), allowing time for systemic delivery before this compound decays . Validate stability via in vitro assays in serum at 37°C for 24–48 hours .
Advanced Research Questions
Q. How can researchers mitigate this compound loss caused by internal conversion during decay?
Internal conversion during Lead-212 decay releases 37.6% of this compound from chelators, reducing therapeutic efficacy. Encapsulate the Pb-212/Bi-212 generator system in inorganic nanoparticles (e.g., silica or liposomes) to retain this compound. Studies demonstrate nanoparticles reduce Bi-212 leakage by >50% in vivo, improving tumor dose delivery .
Q. What preclinical models best evaluate this compound’s efficacy against metastatic cancers?
Use HER2/neu-positive breast cancer xenografts in immunodeficient mice. Conjugate Pb-212 to trastuzumab (anti-HER2 antibody) and monitor tumor regression via bioluminescence imaging. In one study, this approach eliminated tumors in 80% of mice, with no recurrence at 90 days post-treatment . For neuroendocrine tumors, employ SSTR2-targeting peptides (e.g., DOTATATE) to assess biodistribution and dosimetry .
Q. How do this compound’s radiobiological effects compare to other α-emitters (e.g., Actinium-225) in TAT?
this compound’s shorter half-life and higher linear energy transfer (LET) make it suitable for rapid, high-dose irradiation of small tumors. However, its decay chain produces gamma emissions (e.g., 727 keV from Thallium-208), complicating dosimetry. Comparative studies should use clonogenic survival assays on 3D tumor spheroids, measuring DNA double-strand breaks (γ-H2AX foci) post-irradiation .
Q. What strategies resolve contradictions in this compound biodistribution data across studies?
Discrepancies arise from variable chelator stability and targeting vector pharmacokinetics. Standardize protocols by:
- Using identical chelators (e.g., DOTA vs. TCMC) across studies.
- Normalizing organ uptake values to injected dose per gram (%ID/g) in healthy murine models.
- Validating results with autoradiography and mass spectrometry .
Methodological Guidelines
- Decay Correction : Use Bateman equations to model Pb-212/Bi-212 decay kinetics during experiments .
- Dosimetry : Apply Monte Carlo simulations (e.g., Geant4) to account for mixed α/β/gamma emissions .
- Ethical Compliance : For in vivo studies, follow institutional guidelines (e.g., IACUC protocols) for tumor implantation and radiation safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
